molecular formula C9H10N2O2 B13537533 3-Ethoxy-1-(pyrazin-2-yl)prop-2-en-1-one

3-Ethoxy-1-(pyrazin-2-yl)prop-2-en-1-one

Cat. No.: B13537533
M. Wt: 178.19 g/mol
InChI Key: KEFHQWGXKYZBLK-ZZXKWVIFSA-N
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Description

3-Ethoxy-1-(pyrazin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyrazine and is characterized by the presence of an ethoxy group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(pyrazin-2-yl)prop-2-en-1-one typically involves the reaction of pyrazine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(pyrazin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(pyrazin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature can enhance its potential in various applications compared to similar compounds .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(E)-3-ethoxy-1-pyrazin-2-ylprop-2-en-1-one

InChI

InChI=1S/C9H10N2O2/c1-2-13-6-3-9(12)8-7-10-4-5-11-8/h3-7H,2H2,1H3/b6-3+

InChI Key

KEFHQWGXKYZBLK-ZZXKWVIFSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=NC=CN=C1

Canonical SMILES

CCOC=CC(=O)C1=NC=CN=C1

Origin of Product

United States

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